Valganciclovir - 175865-60-8

Valganciclovir

Catalog Number: EVT-1478281
CAS Number: 175865-60-8
Molecular Formula: C14H22N6O5
Molecular Weight: 354.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valganciclovir, the L-valyl ester of ganciclovir, is a prodrug that exhibits antiviral activity. [] It is classified as a nucleoside analog, specifically a guanosine analog. [, ] In scientific research, Valganciclovir serves as a valuable tool for studying cytomegalovirus (CMV) infection, its prevention, and potential treatment strategies. [, , , , , , , ]

Future Directions
  • Optimizing Dosing Regimens: Further research is needed to establish optimal dosing strategies for different patient populations, taking into account factors such as age, renal function, and concomitant medications. [, , , ]
  • Personalized Medicine Approaches: Investigating the use of pharmacogenomic markers to personalize Valganciclovir therapy based on individual patient characteristics and predicting drug response and toxicity could enhance its efficacy and safety. [, ]
  • Combination Therapies: Investigating the use of Valganciclovir in combination with other antiviral agents or immunomodulatory drugs could provide synergistic effects and improve treatment outcomes, particularly in cases of resistant CMV infection. [, ]
  • Expanding Therapeutic Applications: Continuing to explore the potential therapeutic benefits of Valganciclovir in other diseases beyond CMV infection, such as glioblastoma, chronic fatigue syndrome, and Kaposi's sarcoma, could lead to novel treatment strategies for these conditions. [, , , ]

Ganciclovir

Compound Description: Ganciclovir is a synthetic guanosine analogue with antiviral activity against cytomegalovirus (CMV). It is a nucleoside analogue that inhibits viral DNA polymerase. Ganciclovir is the active metabolite of Valganciclovir [, , , , , , , , , , , , , , , , , , , ].

Relevance: Ganciclovir is the active metabolite of Valganciclovir. Valganciclovir is a prodrug of Ganciclovir that is converted to Ganciclovir in the body [, , , , , , , , , , , , , , , , , , , ]. Valganciclovir was developed to improve the oral bioavailability of Ganciclovir [, , , , , , , , , , , , , , , , , , , ].

Foscarnet

Compound Description: Foscarnet is an inorganic pyrophosphate analogue that inhibits viral DNA polymerase and is used to treat CMV infections resistant to Ganciclovir [, , , , , ].

Relevance: Foscarnet is often used as a second-line treatment for CMV infection in cases where Valganciclovir or Ganciclovir are ineffective or not tolerated [, , , , , ].

Cidofovir

Compound Description: Cidofovir is a nucleotide analogue that inhibits viral DNA polymerase and has activity against CMV [, ].

Relevance: Similar to Foscarnet, Cidofovir offers another treatment option for CMV infections, particularly when resistance or intolerance to Valganciclovir or Ganciclovir arises [, ].

Acyclovir

Compound Description: Acyclovir is a synthetic nucleoside analogue that inhibits viral DNA polymerase and is primarily used to treat herpes simplex virus (HSV) infections [, ].

Relevance: While Valganciclovir is primarily used for CMV, it is also structurally similar to Acyclovir, which is used for HSV. The use of Acyclovir in some studies highlights the overlapping therapeutic landscape of antiviral agents [, ].

Valacyclovir

Compound Description: Valacyclovir is the L-valyl ester prodrug of Acyclovir. It is converted to Acyclovir in the body and is used to treat HSV infections [].

Relevance: Valacyclovir, as a prodrug of Acyclovir, shares a structural similarity with Valganciclovir, as both are valyl esters designed to enhance the bioavailability of their respective active metabolites [].

Famciclovir

Compound Description: Famciclovir is the oral prodrug of penciclovir, a guanosine analogue that inhibits viral DNA polymerase. It is used to treat HSV and varicella-zoster virus (VZV) infections [].

Relevance: The mention of Famciclovir alongside Valganciclovir underscores the variety of antiviral prodrugs available, each targeting specific viral DNA polymerases for therapeutic benefit [].

Maribavir

Compound Description: Maribavir is a benzimidazole riboside that inhibits the viral UL97 kinase, an enzyme essential for CMV replication. It is indicated for the treatment of refractory or resistant CMV infections [].

Relevance: Maribavir provides a novel mechanism of action against CMV, offering an alternative for cases where Valganciclovir resistance emerges, particularly due to mutations in the UL97 gene [].

Source and Classification

Valganciclovir is classified as a nucleoside analogue and belongs to the category of antiviral agents. It is derived from ganciclovir and is often administered in its hydrochloride salt form, known as valganciclovir hydrochloride. The compound is synthesized through a series of chemical reactions involving various intermediates and reagents.

Synthesis Analysis

Methods and Technical Details

The synthesis of valganciclovir typically involves several steps:

  1. Starting Materials: The synthesis often begins with ganciclovir or its derivatives, such as triacetyl ganciclovir.
  2. Selective Hydrolysis: The initial step may involve selective hydrolysis of triacetyl ganciclovir to obtain monoacetyl ganciclovir. This is performed using reagents like piperidine or piperazine at controlled temperatures .
  3. Esterification: The monoacetyl ganciclovir is then esterified with N-carbobenzoxy-L-valine using coupling agents like dicyclohexyl carbodiimide in solvents such as dichloromethane and dimethylformamide .
  4. Hydrolysis: Following esterification, hydrolysis under basic conditions yields the desired product.
  5. Hydrogenolysis: Finally, hydrogenolysis in the presence of a catalyst (typically palladium on carbon) converts the protected intermediate into valganciclovir hydrochloride .
Molecular Structure Analysis

Structure and Data

Valganciclovir has a complex molecular structure characterized by multiple functional groups. Its chemical formula is C13H17N5O4C_{13}H_{17}N_{5}O_{4} and it has a molecular weight of approximately 305.31 g/mol.

The structure features:

  • A purine base (derived from ganciclovir)
  • A methoxy group
  • An L-valine ester moiety

The compound exhibits chirality due to the presence of chiral centers, specifically three carbon atoms that can exist in different stereoisomeric forms .

Chemical Reactions Analysis

Reactions and Technical Details

Valganciclovir undergoes several key reactions during its synthesis:

  1. Selective Hydrolysis: Converts triacetyl ganciclovir into monoacetyl ganciclovir.
  2. Esterification Reaction: Involves the formation of an ester bond between monoacetyl ganciclovir and N-carbobenzoxy-L-valine.
  3. Hydrolysis: Removes protecting groups from the esterified product under basic conditions.
  4. Hydrogenolysis: Cleaves the remaining protective groups, yielding the final product.

Each reaction step is critical for ensuring high yields and purity of the final compound, with specific conditions optimized for efficiency .

Mechanism of Action

Process and Data

Valganciclovir operates primarily by inhibiting viral DNA polymerase, thereby preventing viral replication. Once converted to ganciclovir within the body, it competes with deoxyguanosine for incorporation into viral DNA. This incorporation results in chain termination during DNA synthesis, effectively halting viral proliferation.

The mechanism involves:

  • Phosphorylation by viral kinases to convert valganciclovir into its active triphosphate form.
  • Competitive inhibition against natural substrates, leading to reduced viral load .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Valganciclovir hydrochloride appears as a white to off-white powder that is slightly hygroscopic. Its solubility characteristics include:

  • Freely soluble in water
  • Sparingly soluble in methanol

The compound exhibits polymorphism, which can influence its bioavailability and therapeutic efficacy .

Key physical properties:

  • Melting point: Approximately 140–150 °C
  • pH range for aqueous solutions: Typically around 4–7.

Chemical properties include stability under acidic conditions but susceptibility to hydrolysis under alkaline environments .

Applications

Scientific Uses

Valganciclovir is primarily utilized in clinical settings for:

  • Treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome.
  • Prophylaxis against cytomegalovirus disease in high-risk transplant patients.

Research continues into its efficacy against other viral infections and potential applications in combination therapies for enhanced antiviral effects .

Pharmacological Profile of Valganciclovir

Biochemical Mechanism of Action as a Ganciclovir Prodrug

Valganciclovir (C~14~H~22~N~6~O~5~) is an L-valyl ester prodrug of ganciclovir, designed to overcome the poor oral bioavailability of its parent compound. Structurally, it features a valine moiety conjugated to ganciclovir via a hydrolyzable ester bond [3] [6] [9]. This modification enables efficient transport across intestinal membranes but does not contribute to antiviral activity itself. Upon conversion to ganciclovir, the compound functions as a guanosine analog that competitively inhibits viral DNA synthesis. The triphosphorylated form of ganciclovir integrates into nascent CMV DNA chains, causing irreversible termination due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation [3] [6]. This mechanism exhibits specificity for viral over human polymerases, with 10-fold higher concentrations achieved in CMV-infected cells due to preferential phosphorylation by the viral UL97 kinase [6] [8].

Enzymatic Conversion Pathways: Intestinal and Hepatic Esterase-Mediated Hydrolysis

The bioactivation of valganciclovir occurs through rapid and extensive hydrolysis catalyzed by esterases in the intestinal epithelium and liver. Upon oral administration, nonspecific carboxylesterases cleave the valine moiety, releasing ganciclovir into the systemic circulation [5] [6] [9]. In vitro studies confirm that human intestinal tissue homogenates achieve >95% conversion within 30 minutes, while hepatic enzymes complete hydrolysis during first-pass metabolism [6]. The reaction follows first-order kinetics, with the valine component excreted via renal pathways without further pharmacological activity [9]. This enzymatic process is saturable at doses exceeding 900mg, explaining the nonlinear pharmacokinetics observed at higher concentrations [5].

Table 1: Enzymatic Hydrolysis Characteristics of Valganciclovir

SitePrimary EnzymesConversion RateTime to Max Hydrolysis
Intestinal MucosaCarboxylesterase 1 (CES1)>85%<1 hour
LiverCarboxylesterase 2 (CES2), Arylesterases~15%2-3 hours
PlasmaButyrylcholinesteraseMinimalNot significant

Pharmacokinetic Properties: Bioavailability, Protein Binding, and Elimination Dynamics

Valganciclovir demonstrates significantly enhanced pharmacokinetic parameters compared to oral ganciclovir. Its absolute bioavailability reaches 60.9% under fasting conditions and increases to 75% with high-fat meals due to stimulated lymphatic absorption [6] [9]. Maximum plasma concentrations of ganciclovir occur 1–3 hours post-administration, with steady-state AUC~0-24h~ values of 46.2 µg•h/mL after 900mg once-daily dosing [5] [9]. Protein binding is negligible (1–2%), facilitating extensive tissue distribution [8] [9]. Elimination occurs predominantly via renal excretion of unchanged ganciclovir (94–99%), with a half-life of 4.0±0.4 hours in patients with normal renal function [6] [9]. The clearance correlates linearly with creatinine clearance, necessitating dose adjustments in renal impairment but not hepatic dysfunction [5] [9].

Table 2: Key Pharmacokinetic Parameters of Valganciclovir (900mg Dose)

ParameterValueSignificance
Bioavailability60.9% (Fasting); 75% (Fed)10-fold increase vs. oral ganciclovir
T~max~ (ganciclovir)1.7±0.8 hoursRapid systemic exposure
AUC~0-24h~46.2±8.9 µg•h/mLEquivalent to IV ganciclovir 5mg/kg
Plasma Protein Binding<2%Unrestricted tissue diffusion
Elimination Half-life4.0±0.4 hoursDetermines daily dosing frequency
Renal Excretion94–99% unchangedRequires renal dose adjustment

Tissue-Specific Distribution and Cellular Uptake Mechanisms

Ganciclovir derived from valganciclovir exhibits a volume of distribution of 0.70±0.15 L/kg, indicating extensive penetration into tissues [6] [9]. Critical sites include the retina (AUC~tissue/plasma~ ratio: 1.5), liver (ratio: 2.3), and renal tubules (ratio: 4.8), with concentrations exceeding plasma levels by 1.5–5 fold in transplant patients [10]. Cellular uptake occurs via nucleoside transporters (hENT1, hCNT2), with significantly increased accumulation in CMV-infected cells due to viral kinase (UL97)-mediated phosphorylation trapping [3] [6]. Intracellular ganciclovir triphosphate reaches concentrations 10-fold higher in infected versus uninfected cells (median: 95.8 vs. 9.6 µM), explaining its selective antiviral activity [6] [10]. Pharmacodynamic studies in transplant recipients demonstrate a direct correlation between ganciclovir triphosphate concentrations in peripheral blood mononuclear cells and reduction in CMV viral load (r=0.89, P<0.001) [10].

Properties

CAS Number

175865-60-8

Product Name

Valganciclovir

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)

InChI Key

WPVFJKSGQUFQAP-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N

Solubility

4.79e+00 g/L

Synonyms

5-Amino-3-[1-(hydroxymethyl)-2-(L-valyloxy)ethoxymethyl]-6,7- dihydro-3H-imidazo[4,5-d]pyrimidin-7-one; (2S)-2-((2-AMino-6-oxo-1H-purin-9(6H)-yl)Methoxy)-3-hydroxypropyl 2-aMino-3-Methylbutanoate

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N

Isomeric SMILES

CC(C)C(C(=O)OC[C@H](CO)OCN1C=NC2=C1N=C(NC2=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.